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Abstract
N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide class of

reagents, serves as a cornerstone in modern organic synthesis, particularly within the

pharmaceutical and drug development sectors. Its unique structural features enable highly

controlled and selective acylation reactions, overcoming common challenges associated with

more reactive acylating agents. This technical guide provides an in-depth overview of N-
Methoxy-N-methylbenzamide, including its chemical identifiers, physicochemical properties,

detailed experimental protocols for its synthesis and application, and its relevance in the

context of targeted drug development, specifically concerning the p38 MAPK signaling

pathway. This document is intended for researchers, scientists, and professionals in drug

development seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction
N-Methoxy-N-methylbenzamide, also known as a Weinreb amide, is a vital intermediate in

organic chemistry, prized for its ability to react with organometallic reagents in a controlled

manner to produce ketones without the common side-reaction of over-addition to form tertiary

alcohols.[1] This predictable reactivity makes it an invaluable tool in the synthesis of complex

molecules, including active pharmaceutical ingredients (APIs). The stability of the tetrahedral

intermediate, formed during the reaction with organometallics, is key to this selectivity and is a

defining feature of Weinreb amides.[2]
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This guide will cover the fundamental properties of N-Methoxy-N-methylbenzamide, provide

detailed, step-by-step experimental procedures for its preparation and a typical subsequent

reaction, and illustrate its application in the context of developing inhibitors for critical biological

signaling pathways.

Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of N-Methoxy-N-
methylbenzamide is presented in the tables below.

Table 1: Chemical Identifiers
Identifier Value

CAS Number 6919-61-5

Molecular Formula C₉H₁₁NO₂

IUPAC Name N-methoxy-N-methylbenzamide

Synonyms
Weinreb benzamide, N-Methyl-N-

methoxybenzamide

Table 2: Physicochemical Data
Property Value

Molecular Weight 165.19 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 70 °C at 0.1 mmHg

Density 1.085 g/mL at 25 °C

Refractive Index n20/D 1.533

Synthesis and Applications
The primary utility of N-Methoxy-N-methylbenzamide lies in its role as a precursor for the

synthesis of ketones. The general workflow involves the preparation of the Weinreb amide

followed by its reaction with an organometallic reagent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b104586?utm_src=pdf-body
https://www.benchchem.com/product/b104586?utm_src=pdf-body
https://www.benchchem.com/product/b104586?utm_src=pdf-body
https://www.benchchem.com/product/b104586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of N-Methoxy-N-methylbenzamide

Application: Ketone Synthesis

Benzoyl Chloride

N-Methoxy-N-methylbenzamide

N,O-Dimethylhydroxylamine
Hydrochloride

Pyridine (Base)

Ketone
(e.g., Benzophenone)

1. Reaction

Organometallic Reagent
(e.g., Phenylmagnesium Bromide)

Acidic Workup 2. Hydrolysis

Click to download full resolution via product page

General workflow for the synthesis and application of N-Methoxy-N-methylbenzamide.

Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of N-
Methoxy-N-methylbenzamide and its subsequent use in a Grignard reaction to form a ketone.

This protocol details the preparation of the Weinreb amide from a commercially available acid

chloride.

Materials:

Benzoyl chloride
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N,O-Dimethylhydroxylamine hydrochloride

Pyridine

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen

atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

Add anhydrous dichloromethane (DCM) to dissolve the solid.

Cool the flask to 0 °C using an ice bath.

Slowly add pyridine (2.2 equivalents) to the stirred suspension.

In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM.

Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for an additional 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding 1 M HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield N-Methoxy-N-methylbenzamide as a colorless to pale yellow oil. The product can

be further purified by column chromatography if necessary.

This protocol describes the reaction of N-Methoxy-N-methylbenzamide with a Grignard

reagent to synthesize a ketone, for example, benzophenone.

Materials:

N-Methoxy-N-methylbenzamide

Phenylmagnesium bromide (in THF or diethyl ether)

Anhydrous tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel

Procedure:

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Methoxy-
N-methylbenzamide (1.0 equivalent) and dissolve it in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise via syringe,

maintaining the temperature at 0 °C.

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
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Monitor the reaction by TLC to confirm the consumption of the starting material.

Quench the reaction by the slow, dropwise addition of 1 M HCl or saturated NH₄Cl solution at

0 °C.

Allow the mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product, benzophenone, can be purified by recrystallization or column

chromatography.

Relevance in Drug Development: Targeting
Signaling Pathways
The controlled synthesis of ketones afforded by N-Methoxy-N-methylbenzamide is highly

valuable in the development of small molecule inhibitors for various signaling pathways

implicated in disease. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK)

cascade, which is involved in cellular responses to stress and inflammation. Dysregulation of

the p38 MAPK pathway is associated with inflammatory diseases and cancer.

N-Methoxy-N-methylbenzamide can be used to synthesize orally bioavailable tetrasubstituted

imidazoles, which are potent inhibitors of p38 MAPK.
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Simplified p38 MAPK signaling pathway with the point of inhibition.

The diagram above illustrates how an inhibitor, synthesized using N-Methoxy-N-
methylbenzamide as a key intermediate, can block the activity of p38 MAPK, thereby

preventing the downstream signaling that leads to an inflammatory response. This targeted

approach is a cornerstone of modern drug discovery.
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Conclusion
N-Methoxy-N-methylbenzamide is a powerful and versatile reagent in organic synthesis with

significant applications in drug discovery and development. Its ability to facilitate the controlled

formation of ketones makes it an essential tool for constructing complex molecular

architectures. The detailed protocols and the contextualization within a relevant biological

signaling pathway provided in this guide are intended to equip researchers and scientists with

the necessary information to effectively utilize this important compound in their work. The

continued application of Weinreb amide chemistry is expected to drive innovation in the

creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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